molecular formula C8H5N3O B1312881 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile CAS No. 221289-88-9

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No. B1312881
Key on ui cas rn: 221289-88-9
M. Wt: 159.14 g/mol
InChI Key: HMERLJKYKSAIMU-UHFFFAOYSA-N
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Patent
US07582761B2

Procedure details

3,4-Diaminobenzonitrile (3.171 g, 23.8 mmol, Oakwood) was reacted with 1,1′-carbonyldiimidazole (3.862 g, 23.8 mmol, Aldrich) under the conditions of Example 1b to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 160 (M+1).
Quantity
3.171 g
Type
reactant
Reaction Step One
Quantity
3.862 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6].[C:11](N1C=CN=C1)(N1C=CN=C1)=[O:12]>>[O:12]=[C:11]1[NH:10][C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[NH:1]1

Inputs

Step One
Name
Quantity
3.171 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1N
Name
Quantity
3.862 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(N1)C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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